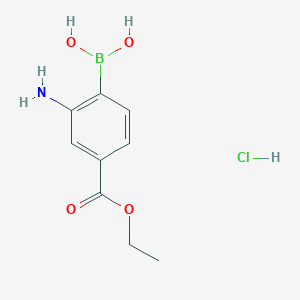

(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride

Overview

Description

“(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride” is an organic intermediate . It is a white to off-white powder . It is used as a reactant involved in oxidative hydroxylation for the preparation of phenols .

Synthesis Analysis

The compound can be prepared from 4-iodobenzoic acid ethyl ester and triisopropyl borate . It is also involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular weight of the compound is 209.01 . The IUPAC name is 2-amino-4-(ethoxycarbonyl)phenylboronic acid . The InChI code is 1S/C9H12BNO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2,11H2,1H3 .Chemical Reactions Analysis

The compound is used in Suzuki–Miyaura coupling . It is also involved in oxidative hydroxylation for the preparation of phenols . Furthermore, it is used in the formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It has a molecular weight of 209.01 . The storage temperature is refrigerated .Scientific Research Applications

Catalytic Activation for Organic Synthesis

Scope and Mechanism of Beckmann Rearrangement : One notable application involves the catalytic activation of hydroxyl functionalities, where 2-alkoxycarbonyl- and 2-phenoxycarbonyl-phenylboronic acid derivatives were identified as efficient catalysts for the direct and chemoselective activation of oxime N-OH bonds in the Beckmann rearrangement. This process is significant for the production of pharmaceuticals and commodity chemicals, offering a broad substrate scope and high functional group tolerance under mild conditions (Xiaobin Mo et al., 2018).

Chemical Synthesis of Complex Molecules

Synthesis of Hydroxy-substituted α,β-Unsaturated Amides : The compound also finds application in the chemo- and regioselective direct aminocarbonylation of alkynes with aminophenols to form valuable compounds in pharmaceuticals and natural products. By selecting different ligands and additives, one can achieve high yields and selectivities in the synthesis of linear or branched amides, which are significant for drug development and natural product synthesis (Feng Sha & H. Alper, 2017).

Advanced Material Applications

Optical Modulation of Phenyl Boronic Acid-Grafted Materials : Studies demonstrate the use of phenyl boronic acids, including derivatives similar in functionality to "(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride", in the optical modulation of materials. Specifically, phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes show promising results for saccharide recognition, leveraging the unique binding ligand capabilities of boronic acids for diols, which could be utilized in glucose sensing technologies and other biological labeling and separation applications (B. Mu et al., 2012).

Biomedical Applications

Sugar-Binding Boronic Acids for Glycoconjugate Recognition : A new class of carbohydrate-binding boronic acids has been developed, demonstrating superior binding capabilities to model glycopyranosides under physiologically relevant conditions. This advancement highlights the potential for using conjugatable forms of these boronic acids in designing oligomeric receptors and sensors to target cell-surface glycoconjugates, a critical area in disease detection and treatment (Meenakshi Dowlut & D. Hall, 2006).

Safety and Hazards

Future Directions

The compound is a valuable building block in organic synthesis . It is used in the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It is also used in the preparation of designed boronate ligands for glucose-selective holographic sensors .

Mechanism of Action

Target of Action

The primary target of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are crucial for creating new carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic compounds .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the boronic acid compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is facilitated by a base and occurs under mild and functional group tolerant reaction conditions .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boronic acid compound plays a crucial role in this pathway, enabling the formation of new carbon-carbon bonds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is a fundamental process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors . The compound’s action thus has significant implications for the synthesis of a wide range of organic compounds, including natural products and biologically active compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is typically stored in an inert atmosphere at room temperature , indicating that it may be sensitive to oxygen and moisture. The Suzuki-Miyaura cross-coupling reactions in which it participates are generally performed under mild conditions and are tolerant of a wide range of functional groups . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other functional groups and the specific conditions under which the reaction is carried out .

Biochemical Analysis

Biochemical Properties

Boronic acids and their esters are known to be highly valuable compounds for the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Molecular Mechanism

Boronic acids and their esters are known to undergo various chemical reactions, such as oxidative hydroxylation, homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, Suzuki-coupling reaction with quinoline carboxylates, trifluoromethylation, and carbometalation of ynamides .

Temporal Effects in Laboratory Settings

It is known that boronic acids and their esters are only marginally stable in water .

Metabolic Pathways

Boronic acids and their esters are known to interact with various enzymes and cofactors .

Properties

IUPAC Name |

(2-amino-4-ethoxycarbonylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4.ClH/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6;/h3-5,13-14H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJSJDLFBDCPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656885 | |

| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-59-2 | |

| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)

![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)

![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)

![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)

![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)

![3-[1-(Ethylamino)ethyl]phenol hydrobromide](/img/structure/B1519606.png)